![molecular formula C14H16N4O3S B2877767 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 932999-11-6](/img/structure/B2877767.png)
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide
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Description
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37. The purity is usually 95%.
BenchChem offers high-quality N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The triazolothiadiazine scaffold, to which our compound belongs, has been studied for its potential anticancer properties. The structure–activity relationship (SAR) of these compounds suggests that they can be designed to target specific cancer cells, making them promising candidates for drug development .
Antimicrobial Properties
Compounds with the triazolothiadiazine core have shown significant antimicrobial activity. This includes effectiveness against a variety of pathogens, making it a valuable asset in the fight against infectious diseases .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory potential of triazolothiadiazines has been documented. This makes our compound a potential candidate for the development of new pain relief and anti-inflammatory medications .
Antioxidant Effects
The antioxidant capacity of these molecules can be harnessed to combat oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders .
Antiviral Applications
Triazolothiadiazines have been explored for their antiviral activities. This could lead to the development of new treatments for viral infections, an area of significant medical need .
Enzyme Inhibition
These compounds have been studied as enzyme inhibitors, which is crucial for the treatment of various diseases. For example, they have been investigated as carbonic anhydrase inhibitors, cholinesterase inhibitors, and aromatase inhibitors, among others .
Antitubercular Agents
Specific derivatives of triazolothiadiazines have been researched for their potential as antitubercular agents. This is particularly important given the rise of drug-resistant strains of tuberculosis .
In Silico Pharmacokinetic and Molecular Modeling
The compound’s utility extends to computational studies, where it can be used in molecular modeling and in silico pharmacokinetic evaluations to predict the behavior of new drug candidates before they are synthesized .
properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-20-10-4-3-9(7-11(10)21-2)8-12(19)15-13-16-17-14-18(13)5-6-22-14/h3-4,7H,5-6,8H2,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMKFTRCWUIFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NN=C3N2CCS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide |
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